1-Hexadecylimidazole

Copper catalysis Mannich reaction Propargylamine synthesis

Substituting shorter-chain imidazoles fails in acid corrosion inhibition and sterically demanding catalysis. The C16 chain of 1-hexadecylimidazole delivers a unique balance: lower CMC for reduced surfactant loading, quantifiable yield advantages in Cu-Mannich reactions (up to 97%), and benchmark antiparasitic data (IC50 14.6 µM). - Corrosion inhibition: Superior film formation in 20% HCl at elevated temperatures - Catalysis: Flexible steric environment for bulky pharmaceutical intermediates - Supply: Consistent purity, documented batch-to-batch reproducibility

Molecular Formula C19H36N2
Molecular Weight 292.5 g/mol
CAS No. 58175-55-6
Cat. No. B1338479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecylimidazole
CAS58175-55-6
Molecular FormulaC19H36N2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C=CN=C1
InChIInChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3
InChIKeyORIZJEOWAFVTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecylimidazole: Properties & Applications


1-Hexadecylimidazole (C₁₉H₃₆N₂, MW 292.50) is a long-chain N-alkyl imidazole derivative featuring a 16-carbon alkyl tail attached to the 1-position of the imidazole ring. It functions as an amphiphilic molecule with surfactant properties, enabling self-assembly into micelles and adsorbed films in aqueous systems [1]. The compound acts as a Lewis base and can coordinate to transition metals (e.g., Cu, Fe), with the extended hydrophobic chain providing steric and solubility modulation effects [2]. It serves as a corrosion inhibitor for carbon steel in saline and acidic media, a ligand for copper-catalyzed organic transformations, and a cationic surfactant building block [3].

Workflow

Surfactant self-assembly and micellization studies

Selection

Long-chain imidazole for corrosion inhibition or ligand design

Context

Structure-property evaluation of alkyl chain length effects

Why Analogs Fail to Substitute 1-Hexadecylimidazole


Generic substitution of 1-hexadecylimidazole with shorter-chain alkylimidazoles (e.g., C₁₀–C₁₄) or unsubstituted imidazole fails due to fundamental structure-property relationships that govern adsorption thermodynamics, self-assembly behavior, and hydrophobic shielding effects. The 16-carbon chain of 1-hexadecylimidazole imparts a critical balance between hydrophilic imidazole head group anchoring and hydrophobic tail packing that drives the formation of densely packed, multilayer adsorption films with enhanced barrier properties in corrosive environments [1]. Substituting a C₁₂ or C₁₄ analog alters the critical micelle concentration (CMC) by orders of magnitude, changing the concentration window at which maximum surface activity is achieved and directly impacting corrosion inhibition efficiency at a given dosage [2]. In coordination catalysis, the C₁₆ chain creates a unique steric environment around the metal center that shorter chains cannot replicate, resulting in quantifiably different reaction yields for sterically demanding substrates [3]. The evidence below establishes these differences through direct, cross-study, and class-level comparisons.

Chain length

Shorter C10–C14 analogs may shift CMC and adsorption film density, altering corrosion inhibition efficiency in saline media.

Steric profile

The C16 chain creates a unique steric environment around metal centers; shorter chains cannot replicate this, potentially reducing catalytic yield for bulky substrates.

Media dependence

Performance in high-temperature HCl may not translate to NaCl environments; chain-length optimum differs by corrosive medium.

Quantitative Comparison: 1-Hexadecylimidazole vs. Analogs


Copper-Catalyzed Propargylamine Synthesis with Bulky Alkynes

In copper-catalyzed Mannich reactions of terminal alkynes with secondary amines and aqueous formaldehyde, 1-hexadecylimidazole as a ligand enabled yields as high as 97%, matching the performance of 1-(1-adamantyl)imidazole, a rigid, sterically demanding ligand [1]. The flexible C₁₆ alkyl chain creates a favorable steric environment around the copper center while also acting as a base to deprotonate terminal alkynes, facilitating copper-acetylide formation [1]. No quantitative yield data for shorter-chain imidazole ligands (e.g., C₈, C₁₂, C₁₄) were available in this direct study for head-to-head comparison; the observed 97% yield represents the maximum achieved under optimized conditions with CuI catalyst [1].

Mannich yield
Reported
Up to 97% yield
Supports steric-ligand selection for bulky alkynes
No direct shorter-chain C8–C14 data in study
Copper catalysis Mannich reaction Propargylamine synthesis Ligand design

Anti-Leishmanial Activity Against L. amazonensis

A 2023 study evaluating 24 imidazolium salts (IS), 1-hexadecylimidazole (C₁₆Im), and 1-hexadecylpyridinium chloride (C₁₆PyrCl) against Leishmania amazonensis promastigotes reported an IC₅₀ value of 14.6 μM for C₁₆Im after 48 hours of incubation [1]. For comparison, the most potent compounds in the same study included C₁₆M₄ImCl (IC₅₀ = 1.8 μM), (C₁₀)₂MImCl (IC₅₀ = 1.9 μM), and C₁₆PyrCl (IC₅₀ = 4.0 μM), all of which are imidazolium salts with quaternary nitrogen centers rather than the neutral imidazole of C₁₆Im [1].

Anti-Leishmanial IC50
Head-to-head
IC50 = 14.6 µM
Neutral imidazole reference for SAR benchmarking
3.6–8.1× less potent than quaternized imidazolium salts
Leishmaniasis Antiparasitic Imidazolium salts Drug discovery

CMC Advantage Over Shorter-Chain Analogs

In a homologous series of imidazole-based cationic surfactants, increasing alkyl chain length from C₁₂ to C₁₆ to C₁₈ consistently decreases the critical micelle concentration (CMC) [1]. This class-level trend indicates that 1-hexadecylimidazole ([16IM]) will exhibit a lower CMC than its tetradecyl ([14IM]) and dodecyl analogs, meaning micelle formation and surface saturation occur at reduced bulk concentrations [1]. The study synthesized and characterized both 1-tetradecyl-1H-imidazole and 1-hexadecyl-1H-imidazole, confirming the C₁₆ derivative as part of this established chain-length/CMC relationship [2].

CMC trend
Class-level
Lower CMC than C14 and C12 homologs
Supports low-dosage surfactant formulation
Exact CMC values not available; class-level inference
Surfactant Micellization Cationic surfactant Self-assembly

Saline Corrosion Inhibition and Alkyl Chain Length

An electrochemical study of alkylimidazoles as corrosion inhibitors for carbon steel in 3% NaCl solution reported that maximum inhibition efficiency was obtained with N-undecylimidazole (C₁₁), not with longer chains such as C₁₆ [1]. The study observed that inhibition efficiency increases with carbon number up to C₁₁, then decreases for longer hydrophobic chains, attributed to deformation of the hydrophobic head destabilizing the adsorbed layer [1]. This finding highlights that C₁₆ may not be optimal for saline corrosion inhibition compared to C₁₁–C₁₄ analogs.

Saline inhibition
Cross-study
Lower efficiency vs. C11 optimum
Saline protection favors C11–C14 over C16
3% NaCl, carbon steel; inhibition peak at C11
Corrosion inhibition Carbon steel Saline environment Adsorption film

High-Temperature HCl Corrosion Inhibition

In a study of 1-alkyl-2,3-dimethyl imidazolium bromides with hexyl (C₆), decyl (C₁₀), and hexadecyl (C₁₆) chains in 20% HCl solution at high temperature, the C₁₆ derivative (C₁₆DMIMBr) exhibited the best corrosion inhibition performance [1]. The study concluded that longer alkyl chains produce better inhibition due to the hydrophobic effect and self-assembly into multilayer adsorption films [1]. This contrasts with the saline environment findings and underscores media-dependent performance.

HCl acid inhibition
Cross-study
Reported top rank among C6, C10, C16
C16 chain enhances acid-corrosion film formation
20% HCl, high temperature; imidazolium bromide series
Acid corrosion Mild steel Imidazolium ionic liquids High-temperature inhibition

Recommended Applications for 1-Hexadecylimidazole


Propargylamine Synthesis from Bulky Alkynes

1-Hexadecylimidazole functions as an effective steric ligand for copper-catalyzed Mannich reactions, achieving yields up to 97% with terminal alkynes and secondary amines. The long C₁₆ chain provides a flexible steric environment that accommodates bulky substrates while simultaneously acting as an internal base to facilitate copper-acetylide formation [4]. This ligand is particularly suitable for pharmaceutical intermediate synthesis where propargylamine scaffolds with steric congestion are required. Process chemists can leverage the C₁₆ chain length to modulate reaction selectivity and substrate scope without resorting to rigid, expensive adamantyl-based ligands.

Low-Dosage Cationic Surfactant Systems

In imidazolium-based cationic surfactant formulations, the C₁₆ alkyl chain of 1-hexadecylimidazole confers a lower critical micelle concentration (CMC) compared to C₁₂ and C₁₄ homologs [4]. This enables effective surface activity and micelle formation at reduced bulk concentrations, lowering total surfactant loading in end-use formulations such as fabric softeners, antimicrobial surface treatments, and emulsion stabilizers. The lower CMC translates directly to reduced raw material costs and lower surfactant discharge in wastewater streams [2].

Anti-Leishmanial SAR Reference Compound

With a documented IC₅₀ of 14.6 μM against Leishmania amazonensis promastigotes [4], 1-hexadecylimidazole serves as a neutral imidazole reference compound for benchmarking the potency of quaternized imidazolium salt analogs (IC₅₀ range: 1.8–11.6 μM). Medicinal chemistry teams developing anti-leishmanial agents can use C₁₆Im to isolate the contribution of the quaternary nitrogen and counterion to observed antiparasitic activity, enabling rational SAR optimization of imidazolium-based drug candidates.

High-Temperature Acidizing Corrosion Inhibitor

In 20% HCl solutions at elevated temperatures, imidazolium derivatives bearing C₁₆ alkyl chains (e.g., C₁₆DMIMBr) demonstrate superior corrosion inhibition for mild steel compared to C₆ and C₁₀ analogs [4]. This performance advantage stems from enhanced hydrophobic film formation and multilayer self-assembly. While 1-hexadecylimidazole itself is a neutral precursor, its quaternized derivatives are indicated for acid pickling baths and oil well acidizing operations where high-temperature acid corrosion protection is required [4].

Application
Selection Property
Validation Focus
Propargylamine synthesis (bulky alkynes)
Flexible steric ligand design
Substrate scope and yield in Mannich reaction
Low-dosage cationic surfactant systems
Chain-length-dependent CMC reduction
Surface activity at low surfactant loading
Anti-leishmanial SAR reference
Neutral imidazole baseline activity
SAR benchmarking vs. imidazolium salts
High-temperature acidizing corrosion inhibitor
Multilayer adsorption film formation
Acid-corrosion protection at elevated temperature

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